N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at position 1 and a branched 3,3-dimethylbutanamide moiety at position 5. Its synthesis likely follows protocols analogous to sulfonamide-functionalized tetrahydroquinoline derivatives, such as the reaction of benzenesulfonyl chloride with a tetrahydroquinoline precursor in the presence of catalysts like DMAP (4-dimethylaminopyridine) in pyridine, followed by purification via column chromatography .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)15-20(24)22-17-11-12-19-16(14-17)8-7-13-23(19)27(25,26)18-9-5-4-6-10-18/h4-6,9-12,14H,7-8,13,15H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUYNGUWJGVINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride and a base such as triethylamine.
Attachment of the Dimethylbutanamide Moiety: The final step involves the coupling of the dimethylbutanamide moiety to the tetrahydroquinoline ring, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress or inflammation.
Pathways Involved: It may modulate signaling pathways related to cell survival, apoptosis, or immune response.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The benzenesulfonyl group in the target compound contrasts with p-toluenesulfonyl () and thiophene-carboximidamide () moieties in analogs. Sulfonyl groups enhance metabolic stability and binding affinity in enzyme inhibition, while carboximidamides may improve solubility and hydrogen-bonding interactions .
- Synthetic Yields : The target compound’s synthesis yield is unreported, but analogs with piperidine or pyrrolidine substituents achieve yields of 60–73% via similar condensation and purification steps .
Spectroscopic and Analytical Methods
All compounds in this class are characterized via IR, ¹H NMR, and ¹³C NMR to confirm regiochemistry and purity (>95% by HPLC). Diastereomer formation (e.g., cis-trans configurations in tetrahydroquinoline derivatives) is a common challenge, necessitating advanced structural studies like X-ray crystallography or NOESY experiments .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s benzenesulfonyl group may offer improved pharmacokinetic properties over tosyl analogs (), but direct NOS inhibition assays are needed to validate activity.
- Synthetic Optimization : Higher yields (e.g., >70%) could be achievable by optimizing reaction conditions, such as using excess benzenesulfonyl chloride or alternative catalysts .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic targets, and relevant case studies.
Structural Overview
The compound features:
- Core Structure : A tetrahydroquinoline backbone which is known for its diverse pharmacological properties.
- Functional Groups : The presence of a benzenesulfonyl group enhances solubility and reactivity, while the 3,3-dimethylbutanamide moiety may influence its biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
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Antimicrobial Activity :
- Studies have shown that derivatives of benzenesulfonyl-tetrahydroquinoline compounds exhibit activity against both gram-positive and gram-negative bacteria. Specifically, N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives have been identified as potential inhibitors of bacterial enzymes such as MurD and GlmU, which are crucial for bacterial cell wall synthesis .
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Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular processes that are beneficial in treating diseases like cancer.
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Cytotoxic Effects :
- Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against various human tumor cell lines. This suggests potential applications in cancer therapy.
Antimicrobial Efficacy
A study conducted on N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives revealed:
- Methodology : Carboxyfluorescein leakage assays were performed using liposomes to mimic bacterial membranes.
- Findings : The compounds did not significantly disrupt membranes but showed non-surfactant antimicrobial activity by inhibiting specific bacterial enzymes .
Enzyme Target Identification
In silico studies were conducted to identify potential targets for the compound:
- Targets Identified : The enzymes MurD and GlmU were highlighted as significant targets for the compound's antimicrobial action.
- Molecular Docking Studies : These studies provided insights into how the compound interacts with these targets at a molecular level .
Comparative Biological Activity Table
Q & A
Q. What are the key steps in synthesizing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethylbutanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves sequential functionalization of the tetrahydroquinoline core. For benzenesulfonyl derivatives, a typical pathway includes:
Sulfonylation : Reacting tetrahydroquinoline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) at 0–25°C to install the sulfonamide group .
Amidation : Coupling the sulfonamide intermediate with 3,3-dimethylbutanoyl chloride using a coupling agent (e.g., DCC or EDCI) in anhydrous DCM .
Optimization requires precise control of temperature, stoichiometry, and pH. For example, excess sulfonyl chloride (1.2–1.5 eq) improves sulfonylation yields, while inert atmospheres prevent oxidation of the tetrahydroquinoline core .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : High-resolution NMR (¹H/¹³C) confirms substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm) and amide carbonyl signals (δ 165–170 ppm). IR spectroscopy validates sulfonamide (SO₂) stretches at 1150–1350 cm⁻¹ .
- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₇N₂O₃S: 427.17) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What biological targets are implicated in the pharmacological activity of this compound, and how can its mechanism of action be validated?
- Methodological Answer :
- Target Identification : Computational docking (e.g., AutoDock Vina) predicts affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases due to the sulfonamide group’s hydrogen-bonding capacity .
- Validation :
- In vitro assays : COX-2 inhibition assays using fluorogenic substrates (e.g., scopoletin) to measure IC₅₀ values .
- Cellular models : Test anti-inflammatory activity in LPS-stimulated macrophages (e.g., TNF-α suppression via ELISA) .
Q. How do structural modifications (e.g., substituents on the benzene ring or tetrahydroquinoline core) influence bioactivity?
- Methodological Answer : A Structure-Activity Relationship (SAR) approach is critical:
- Experimental Design : Synthesize analogs, compare IC₅₀ values in enzyme assays, and quantify logP/logD for pharmacokinetic profiling .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Contradictions often arise from assay variability or impurity artifacts. Solutions include:
- Standardized protocols : Replicate assays under identical conditions (e.g., buffer pH, temperature).
- Orthogonal validation : Confirm activity in cell-based and cell-free systems (e.g., COX-2 inhibition in both recombinant enzyme and whole blood assays) .
- Batch analysis : Re-characterize compound purity before each assay to exclude degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
